molecular formula C7H6Br2 B1265647 3-Bromobenzyl bromide CAS No. 823-78-9

3-Bromobenzyl bromide

Cat. No. B1265647
CAS RN: 823-78-9
M. Wt: 249.93 g/mol
InChI Key: ZPCJPJQUVRIILS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromobenzyl bromide and its derivatives involves several chemical methods. For instance, the condensation of 4-bromobenzaldehyde with sulfadiazine results in the synthesis of compounds characterized by spectral methods such as FTIR and UV–Vis, alongside computational studies (Sowrirajan et al., 2022). Additionally, reactions involving triphenylphosphine and p-bromobenzylbromide have been employed to study the crystal structures of resultant compounds, highlighting the versatility of 3-Bromobenzyl bromide in synthesizing complex molecular architectures (Vogt et al., 1996).

Molecular Structure Analysis

The molecular structure of 3-Bromobenzyl bromide derivatives has been extensively analyzed through various spectroscopic and computational techniques. The crystal structure, electronic spectra, and theoretical studies have provided deep insights into the molecular geometry, electronic properties, and potential energy surfaces of these compounds. Such studies are crucial for understanding the reactivity and properties of molecules synthesized from 3-Bromobenzyl bromide (Zeyrek et al., 2015).

Chemical Reactions and Properties

3-Bromobenzyl bromide is involved in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. For example, its use in the synthesis of multisubstituted triphenylenes and phenanthrenes showcases its utility in constructing polycyclic aromatic hydrocarbons through cascade reactions catalyzed by palladium complexes (Iwasaki et al., 2015).

Physical Properties Analysis

The study of 3-Bromobenzyl bromide's physical properties involves examining its crystal structure and phase behavior. Research has elucidated the structural properties of its derivatives, such as methoxy derivatives of benzyl bromide, through powder X-ray diffraction data, revealing significant differences in the structural properties depending on the substitution pattern on the aromatic ring (Pan et al., 2005).

Chemical Properties Analysis

The chemical properties of 3-Bromobenzyl bromide, including its reactivity and interaction with other molecules, have been the focus of various studies. These investigations include oxidative debenzylation reactions, showcasing its ability to participate in transformations that yield amides and carbonyl compounds from N-benzyl amides and O-benzyl ethers (Moriyama et al., 2014).

Scientific Research Applications

Structural Properties in Dendritic Material Synthesis

3-Bromobenzyl bromide has been studied for its potential as a building block in the synthesis of dendritic materials. Research by Pan et al. (2005) focused on the structural properties of methoxy derivatives of benzyl bromide, including 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide. These compounds were analyzed using powder X-ray diffraction data, revealing significant differences in structural properties due to the presence or absence of a methoxy group on the aromatic ring (Pan et al., 2005).

Role in Protein Labeling

Benzyl bromide, closely related to 3-bromobenzyl bromide, has been utilized for the selective modification of methionine residues in proteins. Lang et al. (2006) developed a novel labeling reagent that targeted fluorescent labeling of methionine and selenomethionine residues in proteins, demonstrating its application in the field of protein analysis and biochemistry (Lang et al., 2006).

Application in Organic Synthesis

Zhang et al. (2013) explored the use of 2-bromobenzyl bromides, related to 3-bromobenzyl bromide, in the synthesis of various organic compounds like cyanoquinolin-2-ones and chromenoquinolin-12-ones. This study highlighted the role of such compounds in the efficient synthesis of complex organic molecules through copper-catalyzed N- and O-arylation (Zhang et al., 2013).

Involvement in Phase Transfer Catalytic Systems

The reaction of benzyl chloride with sodium sulfide in a phase transfer catalytic system, which can be related to reactions involving 3-bromobenzyl bromide, was studied by Ido et al. (2000). This research provided insights into the behavior of such systems under varying conditions, contributing to the understanding of phase transfer catalysis (Ido et al., 2000).

Synthesis of 2-Naphthols

Dai et al. (2011) demonstrated the synthesis of 2-naphthols via a carbonylative Stille coupling reaction involving 2-bromobenzyl bromides. This process highlights the utility of bromobenzyl bromides in facilitating complex organic reactions and synthesizing valuable chemical compounds (Dai et al., 2011).

Safety And Hazards

3-Bromobenzyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of 3-Bromobenzyl bromide in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are PDE4 inhibitors . Further analysis of this paper and others would provide more detailed information on the applications and properties of 3-Bromobenzyl bromide.

properties

IUPAC Name

1-bromo-3-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCJPJQUVRIILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061175
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzyl bromide

CAS RN

823-78-9
Record name 3-Bromobenzyl bromide
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name α-3-dibromotoluene
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromotoluene (42.8 g, 0.25 mol), N-bromosuccinimide (48.9 g, 0.275 mol) and benzoyl peroxide (0.75 g) in tetrachloromethane (500 mL) was stirred and heated to reflux for 3 h. The mixture was left to stand overnight at laboratory temperature, the solid was filtered off, washed with tetrachloromethane and the filtrates were evaporated. The residue was distilled in vacuo to yield 52.7 g (62.5%) of 1-bromo-3-bromomethylbenzene, b.p. 135-140° C./1.6 kPa.
Quantity
42.8 g
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reactant
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48.9 g
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500 mL
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0.75 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

m-bromotoluene (25.33 g; 148.1 mmol), N-bromosuccinimide (26.36 g; 148.1 mmol), and benzoyl peroxide (0.3 g) were added to carbon tetrachloride (200 ml), and the mixture was heated under reflux for 3 hours. The white crystals that precipitated were filtered off, and the filtrate was concentrated under reduced pressure. The residue was taken up in n-hexane (200 ml), and the mixture was left to stand for 15 hours at room temperature. The white crystals that precipitated were filtered off, and the filtrate was concentrated, to thereby yield a yellow oily compound (25.1 g). The compound was analyzed by 1H-NMR and found to be a mixture of the target compound, the starting compound, and a dibromo compound (4.34:1.03:1.00). The yield based on the result of 1H-NMR analysis was 67.9%.
Quantity
25.33 g
Type
reactant
Reaction Step One
Quantity
26.36 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
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200 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzyl bromide
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3-Bromobenzyl bromide
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3-Bromobenzyl bromide
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3-Bromobenzyl bromide
Reactant of Route 5
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3-Bromobenzyl bromide
Reactant of Route 6
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3-Bromobenzyl bromide

Citations

For This Compound
188
Citations
S Cheriyamundath, T Mahaddalkar… - Pharmacological …, 2019 - Elsevier
… The nornoscapine was further functionalized with 3-bromobenzyl bromide in the presence of potassium carbonate to yield N-BBN 3 (98% yield) (Fig. 1). Nornoscapine 2 and N-BBN 3 …
Number of citations: 10 www.sciencedirect.com
D Cantillo, O de Frutos, JA Rincon… - The Journal of …, 2014 - ACS Publications
A continuous-flow protocol for the bromination of benzylic compounds with N-bromosuccinimide (NBS) is presented. The radical reactions were activated with a readily available …
Number of citations: 104 pubs.acs.org
M Teus, A Jirgensons, M Dambrova… - Chemistry of Heterocyclic …, 2007 - Springer
… β-Keto ester 2 was alkylated with 3-bromobenzyl bromide in the presence of NaH [9] to give methyl 4-[3-(3-bromophenyl)-2-ethoxycarbonylpropionyl]benzoate (3). To obtain the final …
Number of citations: 3 link.springer.com
LM Man, YL Chen, RL Zhang, JW Xu… - Inorganic and Nano …, 2017 - Taylor & Francis
… 3-Bromobenzyl bromide, CuCl 2 ·2H 2 O, and triphenylphosphine from Sigma-Aldrich Chemical Co. were used without further purification. The starting materials, disodium …
Number of citations: 0 www.tandfonline.com
C Bhaskar, S Chandrasekar, T Mohandas, RJ Butcher - IUCrData, 2019 - iucrdata.iucr.org
… Tin powder (2 g, 16.8 mmol) and 3-bromobenzyl bromide (4.21 g, 16.8 mmol) in toluene (60 ml) were refluxed at 110 C for 3 h. The crystallized products were extracted under vacuum, …
Number of citations: 2 iucrdata.iucr.org
SM Kobelev, AD Averin, AK Buryak, F Denat… - Tetrahedron letters, 2012 - Elsevier
… .1 23,27 ]hentetraconta-3(41),4,6,23(40),24,26-hexaene (5) was synthesized from macrobicycle 4 (130 mg, 0.23 mmol) and 3-bromobenzyl bromide (115 mg, 0.46 mmol) in MeCN (5 mL…
Number of citations: 16 www.sciencedirect.com
E Rosenthal - 2003 - digitalcommons.colby.edu
… Preparation of Phophonium salt (11): In a roundbottom flask with a condenser under argon, 500mg (2.0mmol) of 3-bromobenzyl bromide (10) were combined in methylene chloride with …
Number of citations: 2 digitalcommons.colby.edu
TP Eskay, PF Britt, AC Buchanan III - 1996 - osti.gov
… and kept under positive argon pressure, was placed 3-bromobenzyl bromide (13.0 g, 522 x 10* … above for the synthesis of 1 using 3-bromobenzyl bromide-d, which was synthesized as …
Number of citations: 3 www.osti.gov
L Wang, R Zhu, Z Shen, Y Song, L She… - Journal of the …, 2023 - ACS Publications
… 3-bromobenzyl bromide to synthesize the precursor M2 as the schematic diagram shown in Figure 1a. The 3-bromobenzyl bromide … The Wurtz reaction of chiral 3-bromobenzyl bromide …
Number of citations: 2 pubs.acs.org
V Balraju, DS Reddy, M Periasamy, J Iqbal - Tetrahedron letters, 2005 - Elsevier
… We essentially followed the same procedure as that of 3a for the synthesis of the oxygen analogue 3c, except that 3-bromobenzylamine was replaced by 3-bromobenzyl bromide (…
Number of citations: 19 www.sciencedirect.com

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